A Comprehensive Technical Guide to Fmoc-NH-PEG1-C2-acid for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to Fmoc-NH-PEG1-C2-acid for Researchers and Drug Development Professionals
Introduction
Fmoc-NH-PEG1-C2-acid is a heterobifunctional linker molecule widely employed in the fields of peptide synthesis, bioconjugation, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use. The molecule features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid. This unique structure imparts desirable characteristics for its various applications. The Fmoc group offers a stable, base-labile protecting group for the amine, allowing for controlled, sequential synthesis.[3][4] The hydrophilic PEG spacer enhances solubility in aqueous media and provides flexibility.[5][6] The terminal carboxylic acid allows for conjugation to primary amine groups through the formation of a stable amide bond.[5][6]
Physicochemical Properties
The key physicochemical properties of Fmoc-NH-PEG1-C2-acid are summarized in the table below. This data is essential for designing and executing experiments, ensuring appropriate handling, storage, and reaction conditions.
| Property | Value | References |
| Molecular Formula | C₂₀H₂₁NO₅ | [7] |
| Molecular Weight | 355.38 g/mol | [3] |
| CAS Number | 1654740-73-4 | [8] |
| Appearance | White to off-white solid | [9] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in DMSO, DMF, chloroform, methylene chloride. Less soluble in alcohol and toluene. Insoluble in ether. | [3][9] |
| Storage Conditions | -20°C for long-term storage, protected from light and moisture. | [9] |
Applications in Research and Drug Development
Fmoc-NH-PEG1-C2-acid is a versatile tool with significant applications in several areas of biochemical research and drug development.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this linker can be incorporated into a growing peptide chain to introduce a PEG spacer. This can improve the solubility and pharmacokinetic properties of the final peptide. The Fmoc group is compatible with standard Fmoc-based SPPS protocols, and the terminal carboxylic acid can be coupled to the free amine of the growing peptide chain on the solid support.
Bioconjugation
The bifunctional nature of Fmoc-NH-PEG1-C2-acid makes it an ideal crosslinking reagent.[3] After deprotection of the Fmoc group to reveal a primary amine, and activation of the carboxylic acid, the linker can be used to conjugate two different molecules, such as a peptide and a small molecule drug, or a protein and a fluorescent label.
PROTACs Synthesis
Fmoc-NH-PEG1-C2-acid is a valuable building block in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase.[8] The linker plays a crucial role in connecting the target protein-binding ligand and the E3 ligase-binding ligand, and its length and composition can significantly impact the efficacy of the PROTAC.[10]
Experimental Protocols
The following are detailed protocols for the key experimental procedures involving Fmoc-NH-PEG1-C2-acid.
Protocol 1: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine.
Materials:
-
Fmoc-NH-PEG1-C2-acid conjugated to a solid support or in solution
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
To the Fmoc-protected substrate, add the 20% piperidine in DMF solution.
-
Incubate the reaction mixture at room temperature with gentle agitation for 15-30 minutes.[11]
-
Remove the deprotection solution by filtration.
-
Wash the substrate thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12]
-
The substrate with the free amine is now ready for the next reaction step. The completion of the deprotection can be monitored using a qualitative method like the Kaiser test, where a blue color indicates the presence of a free primary amine.[12]
Protocol 2: Carboxylic Acid Activation and Amide Bond Formation
This protocol outlines the activation of the terminal carboxylic acid and its subsequent coupling to a primary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a common and efficient coupling reagent.[13]
Materials:
-
Fmoc-NH-PEG1-C2-acid (or its deprotected form)
-
Primary amine-containing molecule
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
In a reaction vessel, dissolve Fmoc-NH-PEG1-C2-acid (1 equivalent) and HATU (0.95 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution and mix well.
-
In a separate vessel, dissolve the primary amine-containing molecule (1-1.2 equivalents) in anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture can be worked up to isolate the desired amide product.
Diagrams
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action of a PROTAC, where a linker such as one derived from Fmoc-NH-PEG1-C2-acid connects the target protein binder and the E3 ligase ligand.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This diagram shows a simplified workflow for incorporating Fmoc-NH-PEG1-C2-acid into a peptide chain during solid-phase peptide synthesis.
Caption: SPPS workflow for linker incorporation.
Conclusion
Fmoc-NH-PEG1-C2-acid is a fundamental building block in modern chemical biology and drug discovery. Its well-defined structure and versatile reactivity allow for its seamless integration into established synthetic methodologies like SPPS and its critical role in the construction of advanced therapeutic modalities such as PROTACs. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this important chemical tool in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-NH-PEG1-C2-acid | TargetMol [targetmol.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-NH-PEG1-CH2COOH, 260367-12-2 | BroadPharm [broadpharm.com]
- 6. Fmoc-NH-PEG1-COOH, 1654740-73-4 - Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
